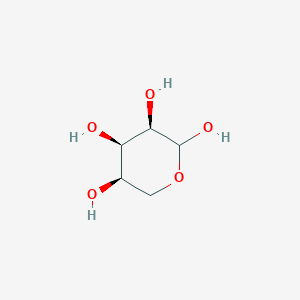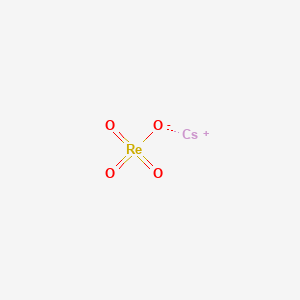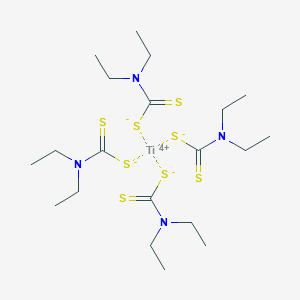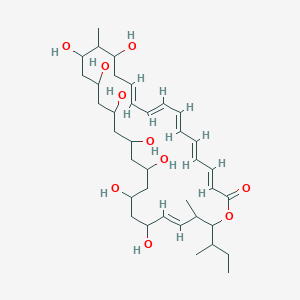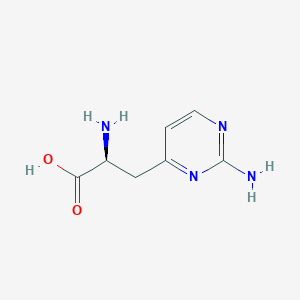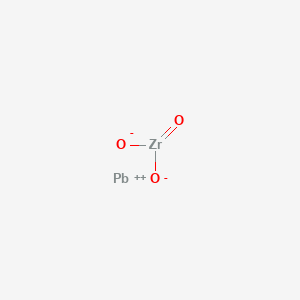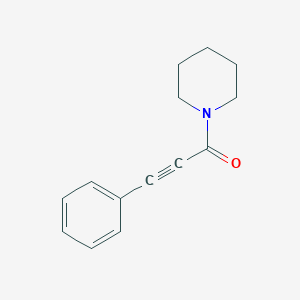
1,2,4-Tributylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tributylbenzene is an organic compound with the chemical formula C18H26. It is a colorless liquid with a mild odor and is insoluble in water. This compound is widely used in various industrial applications, including as a solvent, in the production of plastics, and as a component in motor oils and hydraulic fluids. In recent years, this compound has gained significant attention from the scientific community due to its potential applications in the field of biochemical research.
Mécanisme D'action
The mechanism of action of 1,2,4-tributylbenzene is not fully understood. However, studies have suggested that it may act as a substrate for various enzymes involved in the metabolism of hydrocarbons. It may also act as a competitive inhibitor of certain enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects
Studies have shown that exposure to this compound can have adverse effects on human health. It is a known irritant to the skin, eyes, and respiratory tract. Prolonged exposure to this compound has been linked to respiratory problems, liver damage, and central nervous system disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4-Tributylbenzene has several advantages as a model compound in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has certain limitations, including its low solubility in water and its potential toxicity to living organisms.
Orientations Futures
1,2,4-Tributylbenzene is an area of active research, and several future directions can be identified. One area of research is the development of new synthetic methods to produce this compound more efficiently. Another area of research is the investigation of its potential applications in the field of bioremediation, where it may be used to clean up contaminated soil and water. Additionally, further studies are needed to fully understand its mechanism of action and its potential health effects.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various fields, including biochemical research. Its synthesis, mechanism of action, and potential health effects have been extensively studied. While it has several advantages as a model compound, it also has certain limitations. Further research is needed to fully understand its potential applications and to develop new methods for its synthesis.
Méthodes De Synthèse
The synthesis of 1,2,4-tributylbenzene can be achieved through various methods, including Friedel-Crafts alkylation, catalytic hydrogenation, and Grignard reaction. Among these, Friedel-Crafts alkylation is the most commonly used method. It involves the reaction of benzene with butyl chloride in the presence of aluminum chloride catalyst. The resulting product is then subjected to fractional distillation to obtain this compound.
Applications De Recherche Scientifique
1,2,4-Tributylbenzene has been extensively studied for its potential applications in the field of biochemical research. It is used as a model compound in various studies to investigate the transport and metabolism of hydrocarbons in microorganisms. It has also been used as a substrate to study the enzymatic reactions involved in the degradation of hydrocarbons.
Propriétés
Numéro CAS |
14800-16-9 |
|---|---|
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1,2,4-tributylbenzene |
InChI |
InChI=1S/C18H30/c1-4-7-10-16-13-14-17(11-8-5-2)18(15-16)12-9-6-3/h13-15H,4-12H2,1-3H3 |
Clé InChI |
FCUIRSBNZQHWMN-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC(=C(C=C1)CCCC)CCCC |
SMILES canonique |
CCCCC1=CC(=C(C=C1)CCCC)CCCC |
Autres numéros CAS |
14800-16-9 |
Synonymes |
1,2,4-Tributylbenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




